Ethyl acetate-2-13C

Carcinogen metabolism Chemical carcinogenesis NMR structural elucidation

Ethyl acetate-2-13C (CAS 58735-82-3) is a site-specifically 13C-labeled isotopologue of ethyl acetate, wherein the methyl carbon of the acetate moiety (C-2 position) is enriched to 99 atom % 13C. As a stable isotope-labeled compound with molecular formula 13CH3CO2CH2CH3 and molecular weight 89.10 g/mol, it retains the physical properties of unlabeled ethyl acetate (bp 76–77 °C, density 0.912 g/mL at 25 °C, refractive index n20/D 1.372) while providing a distinct mass shift of M+1 for mass spectrometric detection and a 13C NMR-active nucleus for spectroscopic tracking.

Molecular Formula C4H8O2
Molecular Weight 89.1 g/mol
CAS No. 58735-82-3
Cat. No. B1337458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetate-2-13C
CAS58735-82-3
Molecular FormulaC4H8O2
Molecular Weight89.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C
InChIInChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1
InChIKeyXEKOWRVHYACXOJ-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl acetate-2-13C (CAS 58735-82-3) for Metabolic Tracing and NMR Spectroscopy: Procurement Guide


Ethyl acetate-2-13C (CAS 58735-82-3) is a site-specifically 13C-labeled isotopologue of ethyl acetate, wherein the methyl carbon of the acetate moiety (C-2 position) is enriched to 99 atom % 13C . As a stable isotope-labeled compound with molecular formula 13CH3CO2CH2CH3 and molecular weight 89.10 g/mol, it retains the physical properties of unlabeled ethyl acetate (bp 76–77 °C, density 0.912 g/mL at 25 °C, refractive index n20/D 1.372) while providing a distinct mass shift of M+1 for mass spectrometric detection and a 13C NMR-active nucleus for spectroscopic tracking .

Ethyl acetate-2-13C: Why Unlabeled or Differently Labeled Analogs Cannot Substitute in Quantitative Applications


In isotopic tracer studies and quantitative analytical workflows, unlabeled ethyl acetate or alternative isotopologues (e.g., ethyl acetate-1-13C, ethyl acetate-13C2, ethyl acetate-13C4) cannot be freely substituted without compromising experimental validity. Unlabeled ethyl acetate lacks the required mass shift (M+0 vs. M+1) for MS-based tracer discrimination and produces no 13C NMR signal for tracking metabolic fate . Among labeled variants, positional specificity governs the information obtained: ethyl acetate-2-13C labels the methyl carbon of the acetyl group, enabling tracking of acetyl-derived carbon atoms through specific biosynthetic and degradation pathways, whereas ethyl acetate-1-13C labels the carbonyl carbon, yielding different fragmentation patterns in MS and distinct chemical shift data in NMR . Multi-labeled variants (13C2, 13C4) produce larger mass shifts (M+2, M+4) but carry substantially higher procurement costs and may introduce isotopic interference in complex mixtures . Selection of the appropriate isotopologue must therefore be guided by the specific carbon position requiring tracking and the analytical detection method employed.

Ethyl acetate-2-13C: Quantitative Differentiation Evidence for Scientific Procurement Decisions


C-2 Position-Specific 13C Enrichment Enables Directed Synthesis of Labeled Benzo[a]pyrene Derivatives

Ethyl acetate-2-13C serves as a site-specific 13C donor in the synthesis of 13C-labeled benzo[a]pyrene (BAP) derivatives, enabling the preparation of BAP isotopomers labeled exclusively at the 4- or 5-position. The synthetic scheme involves an initial reaction of the lithioenolate of ethyl acetate-2-13C with 1,2-dihydrochrysen-4(3H)-one, followed by dehydration and dehydrogenation to yield ethyl 4-chryseneacetate-2-13C. Subsequent transformations afford BAP-5-13C and BAP-4,5-oxide-5-13C with the 13C label localized at a single defined position [1]. In contrast, the use of unlabeled ethyl acetate or alternative labeled precursors would either fail to introduce the isotopic label or place the label at a different position, fundamentally altering the utility of the product for metabolic pathway tracing or NMR structural assignment.

Carcinogen metabolism Chemical carcinogenesis NMR structural elucidation

M+1 Mass Shift with 99 atom % 13C Isotopic Purity for Quantitative MS Tracer Studies

Ethyl acetate-2-13C provides a defined mass shift of M+1 relative to unlabeled ethyl acetate (molecular weight 89.10 g/mol vs. 88.11 g/mol for natural abundance material), with isotopic purity specified at 99 atom % 13C and chemical assay at 99% (CP) . This mass difference enables unambiguous discrimination between labeled and unlabeled species in MS-based tracer experiments. The specification sheet confirms a minimum 98.5 atom % 13C and a minimum 98.5% purity by gas-liquid chromatography . Ethyl acetate-2-13C has been employed as a tracer during the conversion of oxygenated and hydrocarbon molecules to particulate matter for fuel purposes, and in the biosynthesis of terpenes, where the M+1 mass shift permits quantitative tracking of acetyl-derived carbon incorporation .

Metabolic flux analysis Stable isotope labeling Quantitative mass spectrometry

C-2 Position-Specific 13C Labeling Enables Synthesis of 15N-13C-Fulminic Acid via Dual-Labeling Strategy

Ethyl acetate-2-13C is utilized as the 13C source in a three-step synthesis of 15N-13C-fulminic acid (H13C15NO), a compound employed for high-resolution microwave and infrared spectroscopic studies. In this synthesis, the 13C-label is incorporated in the first step using ethyl acetate-2-13C, while the 15N-label is introduced in the final step using 15N-sodium nitrite [1]. The use of ethyl acetate-2-13C, rather than ethyl acetate-1-13C or unlabeled ethyl acetate, ensures the 13C nucleus resides at the carbon position corresponding to the fulminic acid carbon atom, enabling precise spectroscopic characterization of the H13C15NO isotopomer. Upon pyrolysis, the precursor fragments to yield the target 15N-13C-fulminic acid [1].

Dual-isotope labeling Spectroscopic characterization Microwave spectroscopy

Physical Property Differentiation: Density and Mass Shift Relative to Alternative 13C-Labeled Ethyl Acetate Variants

Ethyl acetate-2-13C exhibits distinct physical property parameters compared to alternative 13C-labeled ethyl acetate isotopologues, which directly impacts method development, solvent selection, and quantitative analytical workflows. The compound has a density of 0.912 g/mL at 25 °C and a molecular weight of 89.10 g/mol (M+1 mass shift) . In contrast, ethyl acetate-13C2 (CAS 84508-45-2) has a density of 0.922 g/mL at 25 °C and molecular weight of 90.12 g/mol (M+2 mass shift) , while ethyl acetate-13C4 (CAS 766984) exhibits an M+4 mass shift . The refractive index n20/D 1.372 (lit.) and vapor pressure 73 mmHg (20 °C) are consistent across isotopologues, but the density difference of 0.010 g/mL between the mono-labeled and di-labeled variants represents a ~1.1% variation that may affect precise volumetric measurements in quantitative applications.

Isotopologue selection Method development Analytical standardization

Ethyl acetate-2-13C: Validated Application Scenarios for Scientific Procurement


Synthesis of Position-Specifically Labeled Carcinogen Metabolites for Metabolism Studies

Ethyl acetate-2-13C is a critical precursor for synthesizing 13C-labeled benzo[a]pyrene derivatives with the isotopic label at a single, defined carbon position (C-4 or C-5). These position-specifically labeled PAHs are essential for tracing metabolic activation pathways in carcinogenesis research, as the 13C NMR signal from the enriched position enables unambiguous identification of metabolic products and reactive intermediates. The site-specific labeling achievable with ethyl acetate-2-13C (vs. unlabeled or multi-labeled precursors) allows researchers to track the fate of individual carbon atoms through complex metabolic networks, providing mechanistic insights that cannot be obtained with uniformly labeled or unlabeled compounds [1].

Dual-Isotope (13C/15N) Labeling for High-Resolution Microwave and Infrared Spectroscopy

Ethyl acetate-2-13C serves as the 13C source in multi-step syntheses of dual-labeled compounds such as 15N-13C-fulminic acid. The precise placement of the 13C label at the acetate methyl carbon (C-2) ensures that the 13C nucleus occupies the correct position in the final target molecule for spectroscopic characterization. This application is particularly relevant for physical chemists and spectroscopists requiring isotopically pure, position-specifically labeled small molecules for rotational and vibrational spectroscopy studies [2].

Metabolic Tracer Studies in Combustion Chemistry and Terpene Biosynthesis

Ethyl acetate-2-13C (99 atom % 13C) is employed as a stable isotope tracer in studies investigating the conversion of oxygenated and hydrocarbon molecules to particulate matter for fuel combustion applications, as well as in the elucidation of terpene biosynthetic pathways. The M+1 mass shift enables quantitative tracking of the acetyl moiety derived from ethyl acetate-2-13C through complex reaction networks using GC-MS or LC-MS analysis. The high isotopic purity (≥98.5 atom % 13C per specification) ensures that tracer-derived signals are not confounded by natural abundance 13C background, enabling accurate flux quantification .

NMR Spectroscopy Method Development and 13C Chemical Shift Reference

Ethyl acetate-2-13C provides a well-characterized 13C NMR signal from the enriched C-2 position, making it suitable as a chemical shift reference compound or as a model substrate for NMR method development and optimization. Unlike unlabeled ethyl acetate, which yields a weak 13C signal (1.1% natural abundance) requiring extended acquisition times, the 99 atom % 13C enrichment of ethyl acetate-2-13C enables rapid NMR data acquisition and high signal-to-noise ratio even at low concentrations. The defined 13C NMR chemical shift of the labeled carbon (typically ~20.8 ppm for the methyl carbon of the acetyl group in CDCl3) provides a reliable reference point for calibrating 13C NMR experiments [1].

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